molecular formula C9H14N2O B13536957 2,2-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine

2,2-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine

Cat. No.: B13536957
M. Wt: 166.22 g/mol
InChI Key: XXAZNRCUFAFMCF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring substituted with a dimethyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a cyclopropane derivative with an oxazole precursor under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,2-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)cyclopropane: Lacks the amine group, resulting in different reactivity and applications.

    1-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine:

Uniqueness

2,2-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring with both dimethyl and oxazole substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2,2-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H14N2O/c1-6-4-7(11-12-6)9(10)5-8(9,2)3/h4H,5,10H2,1-3H3

InChI Key

XXAZNRCUFAFMCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2(CC2(C)C)N

Origin of Product

United States

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